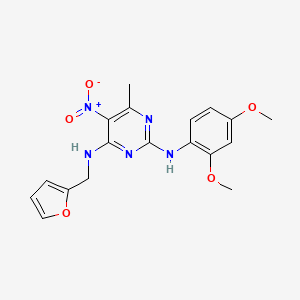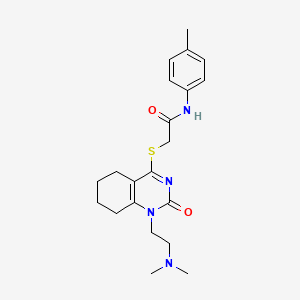![molecular formula C25H29N5O3 B2823002 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1421584-18-0](/img/structure/B2823002.png)
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including an ethoxyphenoxy moiety, a phenylpiperazine ring, and a pyrimidinyl group, making it a versatile candidate for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves a multi-step process:
-
Formation of the Ethoxyphenoxy Intermediate
Starting Materials: 4-ethoxyphenol and an appropriate halogenating agent (e.g., bromine or chlorine).
Reaction Conditions: The halogenation reaction is carried out in the presence of a base such as sodium hydroxide, followed by nucleophilic substitution with an appropriate leaving group to form the ethoxyphenoxy intermediate.
-
Synthesis of the Phenylpiperazine Intermediate
Starting Materials: 4-phenylpiperazine and a suitable pyrimidine derivative.
Reaction Conditions: The reaction is typically conducted under reflux conditions in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
-
Coupling of Intermediates
Starting Materials: The ethoxyphenoxy intermediate and the phenylpiperazine-pyrimidine intermediate.
Reaction Conditions: The final coupling reaction is performed under mild heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduction of the amide group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the ethoxy group can yield ethoxyphenoxyacetic acid, while reduction of the amide group can produce the corresponding amine derivative.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several applications in scientific research:
-
Medicinal Chemistry
Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Drug Design: Used as a scaffold for designing new drugs with improved efficacy and reduced side effects.
-
Biological Studies
Receptor Binding Studies: Employed in studies to understand its binding affinity and selectivity towards different receptors.
Enzyme Inhibition: Explored for its potential to inhibit specific enzymes involved in disease pathways.
-
Industrial Applications
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
-
2-(4-methoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Comparison: Similar structure with a methoxy group instead of an ethoxy group. This slight modification can affect its binding affinity and selectivity.
-
2-(4-ethoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Comparison: Contains a methyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity.
Uniqueness
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenoxy moiety, phenylpiperazine ring, and pyrimidinyl group collectively contribute to its versatility in chemical reactions and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-3-32-21-9-11-22(12-10-21)33-19(2)25(31)28-23-17-24(27-18-26-23)30-15-13-29(14-16-30)20-7-5-4-6-8-20/h4-12,17-19H,3,13-16H2,1-2H3,(H,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVYSSVXBUMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)




![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}morpholine](/img/structure/B2822938.png)

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2822940.png)


